molecular formula C15H16O3 B3047038 2-(4-Phenoxyphenoxy)propan-1-ol CAS No. 134227-44-4

2-(4-Phenoxyphenoxy)propan-1-ol

Cat. No. B3047038
CAS RN: 134227-44-4
M. Wt: 244.28 g/mol
InChI Key: BBBKSJXFNNKBST-UHFFFAOYSA-N
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Description

“2-(4-Phenoxyphenoxy)propan-1-ol”, also known as “1-(4-Phenoxyphenoxy)-2-propanol”, is an organic compound . It is a metabolite of Pyriproxyfen, a pyridine-based pesticide used against a variety of arthropoda, particularly to protect cotton crops against whitefly .


Molecular Structure Analysis

The molecular formula of “2-(4-Phenoxyphenoxy)propan-1-ol” is C15H16O3 . Its average mass is 244.286 Da and its monoisotopic mass is 244.109940 Da .

Scientific Research Applications

1. Synthesis and Analysis of 2-(4-Phenoxyphenoxy)propan-1-ol


The compound was prepared from 4-phenoxyphenol and 1,2-epoxypropane, with the reaction influenced by temperature, time, and the dosages of reactants. The yield reached 93.7%, and the product was characterized by HPLC, IR, and 1HNMR methods (Gao Yong-hong, 2005).

2. Advanced Derivative Synthesis and Characterization


Novel derivatives of the compound, aiming at synthesizing metal-free and metallophthalocyanines, were studied. These derivatives showed potential in creating water-soluble products, indicating diverse applications in various solvent conditions. Their synthesis, structural characterization, and behavior in different solvents were thoroughly investigated (Irfan Acar et al., 2012).

Analytical and Biochemical Applications

1. LC-MS/MS Method Development for Quantification


A sensitive method using LC-MS/MS was developed for quantifying aminopropan-2-ol derivatives of the compound, indicating its application in pharmacokinetics and the possibility of tracing and studying its behavior in biological systems (M. Walczak, 2014).

2. Interaction with Biological Models


The compound's derivatives were tested for their toxicity and interaction with various biological models. The study aimed at assessing its safe use in biodiesel quality monitoring, suggesting its potential role in environmental and industrial applications (Bruno Ivo Pelizaro et al., 2019).

Industrial and Environmental Applications

1. Catalysis in Biodiesel Production


The use of propan-2-ol as an acyl acceptor for lipase-catalyzed preparation of biodiesel was explored, indicating the compound's potential role in enhancing biodiesel production efficiency (Mukesh Kumar Modi et al., 2006).

2. Carbon Steel Corrosion Inhibition


Derivatives of the compound were synthesized and tested for their performance in inhibiting carbon steel corrosion. The study indicated the compound's potential as an effective inhibitor, contributing to the protection and longevity of metal structures (G. Gao et al., 2007).

Mechanism of Action

The mechanism of action for “2-(4-Phenoxyphenoxy)propan-1-ol” is not explicitly mentioned in the search results. As a metabolite of Pyriproxyfen, it may share some of the parent compound’s activity against arthropods .

properties

IUPAC Name

2-(4-phenoxyphenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBKSJXFNNKBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431215
Record name 2-(4-phenoxyphenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134227-44-4
Record name 2-(4-phenoxyphenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-phenoxyphenoxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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